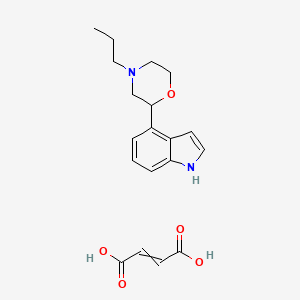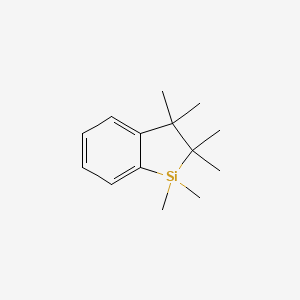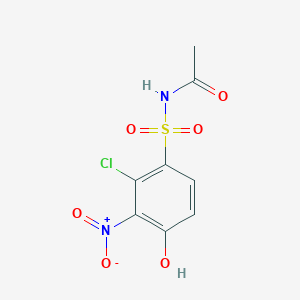
(Methylsulfanyl)methyl 4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (methylsulfanyl)methyl 4-phenylbutanoate typically involves the esterification of 4-phenylbutanoic acid with (methylsulfanyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Phenylbutanoic acid+(Methylsulfanyl)methanolAcid catalyst(Methylsulfanyl)methyl 4-phenylbutanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
(Methylsulfanyl)methyl 4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the (methylsulfanyl) group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups, such as amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-phenylbutanol.
Substitution: Amides or carboxylic acids.
Scientific Research Applications
(Methylsulfanyl)methyl 4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (methylsulfanyl)methyl 4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing 4-phenylbutanoic acid and (methylsulfanyl)methanol. The sulfur-containing group can undergo further metabolic transformations, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenylbutanoate: Lacks the (methylsulfanyl) group, making it less reactive in certain chemical reactions.
Ethyl 4-phenylbutanoate: Similar ester but with an ethyl group instead of (methylsulfanyl)methyl.
(Methylsulfanyl)methyl benzoate: Similar structure but with a benzoate group instead of 4-phenylbutanoate.
Uniqueness
(Methylsulfanyl)methyl 4-phenylbutanoate is unique due to the presence of both an aromatic ring and a sulfur-containing group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89578-12-1 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
methylsulfanylmethyl 4-phenylbutanoate |
InChI |
InChI=1S/C12H16O2S/c1-15-10-14-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
KEZVWGWAARKLSK-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)


![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)
![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)


![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)

